molecular formula C17H13BrO B1268600 2-(benzyloxy)-6-bromonaphthalene CAS No. 2234-45-9

2-(benzyloxy)-6-bromonaphthalene

Cat. No.: B1268600
CAS No.: 2234-45-9
M. Wt: 313.2 g/mol
InChI Key: QVVBDTXZESAKDU-UHFFFAOYSA-N
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Description

2-(benzyloxy)-6-bromonaphthalene is an organic compound with the molecular formula C17H13BrO and a molecular weight of 313.19 g/mol . It is a solid substance that is used in various chemical reactions and research applications. The compound is characterized by the presence of a benzyloxy group and a bromine atom attached to a naphthalene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-6-bromonaphthalene typically involves the bromination of 2-benzyloxynaphthalene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the 6-position of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-6-bromonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of naphthalene aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or hydroxylated naphthalene derivatives.

Scientific Research Applications

2-(benzyloxy)-6-bromonaphthalene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-6-bromonaphthalene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the benzyloxy group is converted to an aldehyde or carboxylic acid through an oxidation mechanism involving electron transfer. In reduction reactions, the bromine atom or benzyloxy group is reduced through a reduction mechanism involving the transfer of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzyloxy)-6-bromonaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and chemical properties. The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-6-phenylmethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVBDTXZESAKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348769
Record name 2-Benzyloxy-6-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-45-9
Record name 2-Benzyloxy-6-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the commercially available 6-bromo-naphthalene-2-ol (1) (1 equi.) and benzyl bromide (2) (1 equi.) in DMF (3mL/mmole), cesium carbonate (1.25 equi.) was added at room temperature. The reaction mixture was stirred at that temperature for 24 h, quenched with water, extracted with ethyl acetate:hexane (1:1), washed with brine, over MgSO4, and concentrated in vacuo.
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cesium carbonate
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solvent
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Synthesis routes and methods II

Procedure details

To a mixture of 6-bromo-2-naphthol (1.99 g, 8.9 mmol) and benzyl bromide (1.2 ml, 1.1 equiv.) in DMF (18 ml) at 0° C. was added a suspension of NaH 80% in oil (324 mg, 1.2 equiv.) and the mixture was stirred at 0° C. for an hour and at r.t. for another hour. After addition of half saturated NH4Cl, the product was extracted in i-PrOAc, washed with 1N HCl, dried over Na2SO4 and concentrated to yield 2.84 g of an oil.
Quantity
1.99 g
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reactant
Reaction Step One
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1.2 mL
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reactant
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18 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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oil
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324 mg
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Sodium hydride (1.16 g, 29.12 mmol) was added to 6-bromo-2-naphthol (5.00 g, 22.41 mmol) in anhydrous N,N-dimethylformamide (162 mL) at 0° C. After 15 minutes, benzyl bromide (2.40 mL, 3.45 g, 20.18 mmol) was added and the reaction warmed to room temperature over 18 hours. The reaction was diluted with EtOAc (500 mL), saturated aqueous NaHCO3 (200 mL) was added, and the solution was extracted with EtOAc (3×500 mL). The combined organic layers were washed with water (3×1 L), saturated aqueous NaCl solution (1 L), dried (Na2SO4), filtered, and concentrated. The residue was purified via column chromatography (SiO2, 5:1 Hexanes:CH2Cl2) to give 36 as a colorless amorphous solid (5.71 g, 90%): 1H NMR (CDCl3, 500 MHz) δ 7.94 (d, J=1.9 Hz, 1H), 7.68 (d, J=9.0 Hz, 1H), 7.61 (d, J=8.7 Hz, 1H), 7.53-7.47 (m, 3H), 7.46-7.40 (m, 2H), 7.37 (m, 1H), 7.26 (dd, J=9.0, 2.5 Hz, 1H), 7.20 (d, J=2.5 Hz, 1H), 5.18 (s, 2H); 13C NMR (CDCl3, 125 MHz) δ 157.2, 136.8, 133.2, 130.3, 129.9, 129.9, 128.9 (2C), 128.8, 128.7, 128.4, 127.8 (2C), 120.3, 117.4, 107.3, 70.3; IR (film) νmax 1585, 1452, 1256, 1219, 1204, 1165, 1065, 997, 924, 852, 820, 800, 733, 698, 476 cm−1.
Quantity
1.16 g
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reactant
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5 g
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reactant
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162 mL
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solvent
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2.4 mL
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reactant
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500 mL
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solvent
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200 mL
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solvent
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Yield
90%

Synthesis routes and methods IV

Procedure details

A mechanically stirred mixture of 6-bromonaphth-2-ol (10.00 g, 0.04483 mol), benzyl bromide (6.97 g, 0.0408 mol), potassium carbonate (11.26 g, 0.08147 mol) and butan-2-one (350 ml) was heated under reflux for 24 hrs. (GLC and TLC analyses revealed a complete reaction). The potassium carbonate was filtered off and the filtrate was washed with water before being dried (MgSO4). The drying agent was filtered off and the solvent was removed in vacuo to give a pale orange solid. The crude product was crystallized twice from ethanol and was dried in vacuo (P2O5, CaCl2, paraffin wax, 48 h) to afford white crystals.
Quantity
10 g
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reactant
Reaction Step One
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6.97 g
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reactant
Reaction Step One
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11.26 g
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reactant
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350 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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